5-Cyclobutylnicotinic acid
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Overview
Description
5-Cyclobutylnicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications and environmental impact. The molecular formula of this compound is C10H11NO2, and it has a molecular weight of 177.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclobutylnicotinic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the carboxylation of Grignard reagents, where the organomagnesium halide reacts with carbon dioxide to yield a metal carboxylate, followed by protonation to give the carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Suzuki–Miyaura coupling reaction is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclobutylnicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Cyclobutylnicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cardiovascular disorders and metabolic syndromes.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclobutylnicotinic acid involves its interaction with specific molecular targets and pathways. It acts as an agonist at nicotinic acetylcholine receptors, which are ionotropic receptors composed of five subunits . By binding to these receptors, the compound modulates neurotransmitter release and neuronal activity, leading to various physiological effects .
Comparison with Similar Compounds
- Nicotinic acid (Niacin)
- 3-Pyridinecarboxylic acid
- 3-Pyridylcarboxylic acid
Comparison: 5-Cyclobutylnicotinic acid is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties compared to other nicotinic acid derivatives. This structural difference can influence its reactivity, pharmacokinetics, and therapeutic potential.
Properties
IUPAC Name |
5-cyclobutylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-4-8(5-11-6-9)7-2-1-3-7/h4-7H,1-3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQQJCKOZBZUBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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